2-[(Methylamino)(pentafluorophenyl)methyl]phenol
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Overview
Description
2-[(Methylamino)(pentafluorophenyl)methyl]phenol is a chemical compound with the molecular formula C14H10F5NO. It is known for its unique structure, which includes a pentafluorophenyl group attached to a phenol ring via a methylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)(pentafluorophenyl)methyl]phenol typically involves the reaction of pentafluorobenzaldehyde with methylamine, followed by a condensation reaction with phenol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)(pentafluorophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol and pentafluorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(Methylamino)(pentafluorophenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Methylamino)(pentafluorophenyl)methyl]phenol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)(trifluoromethyl)phenyl]phenol
- 2-[(Methylamino)(difluorophenyl)methyl]phenol
- 2-[(Methylamino)(fluorophenyl)methyl]phenol
Uniqueness
2-[(Methylamino)(pentafluorophenyl)methyl]phenol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer fluorine atoms .
Properties
CAS No. |
918970-40-8 |
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Molecular Formula |
C14H10F5NO |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[methylamino-(2,3,4,5,6-pentafluorophenyl)methyl]phenol |
InChI |
InChI=1S/C14H10F5NO/c1-20-14(6-4-2-3-5-7(6)21)8-9(15)11(17)13(19)12(18)10(8)16/h2-5,14,20-21H,1H3 |
InChI Key |
YOKLWWHRTNVUKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC=C1O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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